molecular formula C20H16N2O2 B7746185 2-(1,3-dioxoinden-2-ylidene)-2-(2-propan-2-ylanilino)acetonitrile

2-(1,3-dioxoinden-2-ylidene)-2-(2-propan-2-ylanilino)acetonitrile

Cat. No.: B7746185
M. Wt: 316.4 g/mol
InChI Key: XJMSTDDCGJGXCQ-UHFFFAOYSA-N
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Description

2-(1,3-dioxoinden-2-ylidene)-2-(2-propan-2-ylanilino)acetonitrile is a complex organic compound that features a unique structure combining an indene derivative with an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoinden-2-ylidene)-2-(2-propan-2-ylanilino)acetonitrile typically involves multi-step organic reactions. A common approach might include the following steps:

    Formation of the indene derivative: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the aniline moiety: This step may involve a nucleophilic substitution reaction where the aniline derivative is introduced to the indene core.

    Formation of the acetonitrile group: This can be done through a reaction involving cyanide sources under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the nitrile group, converting it to primary amines.

    Substitution: The compound can participate in various substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Quinone derivatives.

    Reduction products: Primary amines.

    Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the production of organic electronic materials or as a dye intermediate.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxoinden-2-ylidene)-2-(2-methylanilino)acetonitrile
  • 2-(1,3-dioxoinden-2-ylidene)-2-(2-ethylanilino)acetonitrile

Uniqueness

2-(1,3-dioxoinden-2-ylidene)-2-(2-propan-2-ylanilino)acetonitrile is unique due to the presence of the isopropyl group on the aniline moiety, which may influence its chemical reactivity and physical properties compared to its analogs.

Properties

IUPAC Name

2-(1,3-dioxoinden-2-ylidene)-2-(2-propan-2-ylanilino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-12(2)13-7-5-6-10-16(13)22-17(11-21)18-19(23)14-8-3-4-9-15(14)20(18)24/h3-10,12,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMSTDDCGJGXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=CC=C1NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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